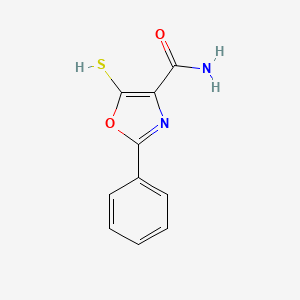![molecular formula C19H30ClNO B5112103 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine, also known as TBPE or TBP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
科学研究应用
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been shown to exhibit potent antihypertensive effects by blocking the angiotensin II type 1 receptor. In addition, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In biochemistry, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been used as a tool to study the structure and function of ion channels, such as the voltage-gated potassium channel. 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been found to bind to the channel and alter its gating properties, which can provide insights into the mechanisms of ion channel function.
作用机制
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine exerts its effects by binding to specific receptors or channels in the body. For example, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine binds to the angiotensin II type 1 receptor and inhibits its activation by angiotensin II, which leads to vasodilation and a decrease in blood pressure. 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine also binds to the voltage-gated potassium channel and alters its gating properties, which can affect the excitability of neurons and muscle cells.
Biochemical and Physiological Effects
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been shown to have a variety of biochemical and physiological effects. In pharmacology, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been found to lower blood pressure, reduce inflammation, and improve endothelial function. In biochemistry, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has been used to study the structure and function of ion channels and receptors.
实验室实验的优点和局限性
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine has several advantages for lab experiments, including its high potency and selectivity for specific receptors and channels. However, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine also has limitations, such as its potential toxicity and the need for careful dosing and handling.
未来方向
There are several future directions for research on 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine. One area of interest is the development of new 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the application of 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine in the study of ion channels and receptors, which can provide insights into the mechanisms of disease and potential targets for drug development. Finally, the use of 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine as a tool for drug discovery and development is an area of active research, as it can provide a valuable starting point for the development of new drugs with specific pharmacological properties.
Conclusion
In conclusion, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine is a synthetic compound that has potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. It has been extensively studied for its pharmacological properties, mechanism of action, and biochemical and physiological effects. Despite its limitations, 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine remains an important tool for scientific research and drug development, and future research is likely to uncover new applications and potential therapeutic targets.
合成方法
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine can be synthesized using a variety of methods, including the reaction of 4-(2-tert-butyl-4-chlorophenoxy)butyl chloride with piperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and produces 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine as a white crystalline solid with a high yield.
属性
IUPAC Name |
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO/c1-19(2,3)17-15-16(20)9-10-18(17)22-14-8-7-13-21-11-5-4-6-12-21/h9-10,15H,4-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQYUNJNREGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)